molecular formula C18H16N6O B7532915 N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide

Cat. No.: B7532915
M. Wt: 332.4 g/mol
InChI Key: ZQPQJEVJRZLDHS-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BTA-EG6 belongs to the family of benzotriazole derivatives, which have been extensively studied for their diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide involves the inhibition of topoisomerase I, which is an essential enzyme for DNA replication and cell proliferation. This compound binds to the active site of topoisomerase I and prevents the enzyme from cleaving and re-ligating DNA strands, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell proliferation. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research and development of N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide. One possible direction is the optimization of its chemical structure to improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Another possible direction is the development of this compound-based nanomaterials for use in drug delivery and imaging applications. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide involves a multi-step process that begins with the reaction of 4,5-dimethyl-1H-imidazole-2-carbaldehyde with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield 3-(4,5-dimethyl-1H-imidazol-2-yl)phenylboronic acid. This intermediate is then subjected to a coupling reaction with 5-carboxy-2H-benzotriazole in the presence of a coupling agent such as EDCI to afford the final product, this compound.

Scientific Research Applications

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by inhibiting the activity of the enzyme topoisomerase I, which is essential for DNA replication and cell proliferation. In material science, this compound has been used as a building block for the synthesis of various functional materials, including molecular wires, self-assembled monolayers, and metal-organic frameworks. In nanotechnology, this compound has been used as a functional ligand for the synthesis of gold nanoparticles, which have potential applications in imaging, drug delivery, and catalysis.

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-10-11(2)20-17(19-10)12-4-3-5-14(8-12)21-18(25)13-6-7-15-16(9-13)23-24-22-15/h3-9H,1-2H3,(H,19,20)(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPQJEVJRZLDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC4=NNN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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